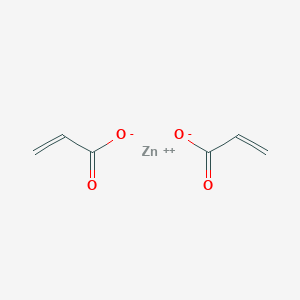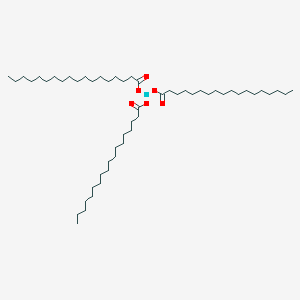
Lanthanum(3+) stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical formula for lanthanum(3+) stearate is La(C18H35O2)3 . This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It appears as a white powder that is insoluble in water but soluble in organic solvents like benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(3+) stearate can be synthesized through a reaction between lanthanum chloride and sodium stearate in an aqueous medium. The reaction typically involves dissolving lanthanum chloride in water and then adding a solution of sodium stearate. The resulting precipitate of this compound is filtered, washed, and dried .
Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum oxide with stearic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants into the desired product. The product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(3+) stearate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum oxide and other by-products.
Substitution: It can participate in substitution reactions where the stearate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Reagents like hydrochloric acid or other metal salts can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Lanthanum oxide (La2O3) is a major product formed during the oxidation of this compound.
Substitution: Depending on the substituting reagent, various lanthanum compounds can be formed.
Scientific Research Applications
Lanthanum(3+) stearate has a wide range of applications in scientific research, including:
Biology: this compound is used in studies related to the stabilization of biological membranes and as a component in various biochemical assays.
Industry: this compound is used in the production of lubricating oils, particularly for wire ropes in mining hoists.
Mechanism of Action
The mechanism of action of lanthanum(3+) stearate involves its ability to interact with various molecular targets and pathways. In the context of its use as a stabilizer for PVC, this compound acts by inhibiting the degradation of the polymer chains, thereby enhancing the thermal stability of the material . In biological systems, it can interact with cell membranes, stabilizing their structure and function .
Comparison with Similar Compounds
Lanthanum(3+) stearate can be compared with other metallic soaps and lanthanide compounds:
Similar Compounds: Calcium stearate, zinc stearate, and other lanthanide stearates (e.g., cerium stearate, neodymium stearate).
Uniqueness: this compound is unique due to its specific interactions with PVC and its ability to enhance the mechanical properties of natural rubber.
Properties
IUPAC Name |
lanthanum(3+);octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H36O2.La/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOJQGSZWUIEJ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[La+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105LaO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
989.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14741-67-4 |
Source


|
| Record name | Lanthanum(3+) stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.263 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

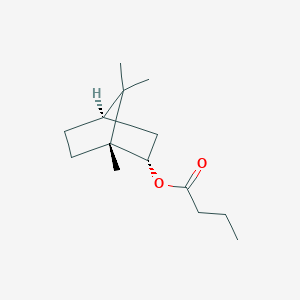
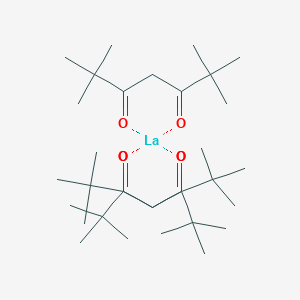
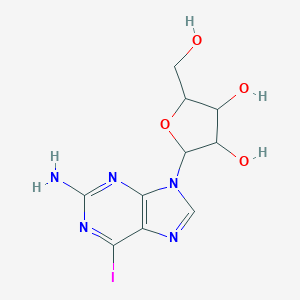
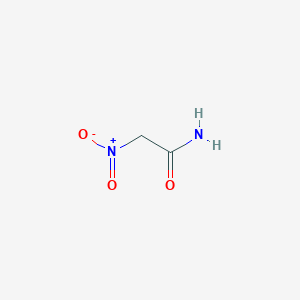
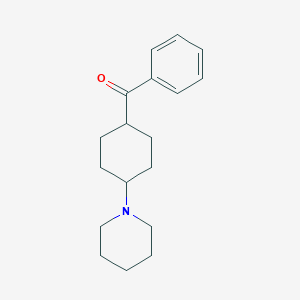
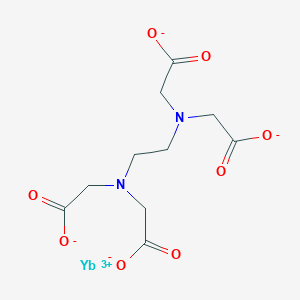
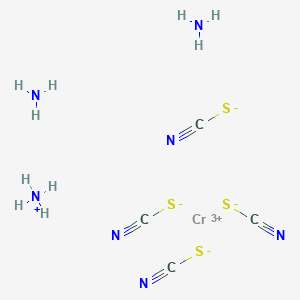

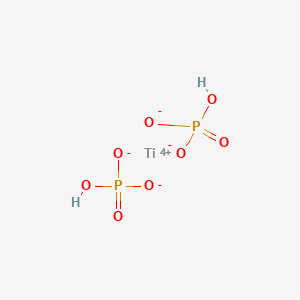
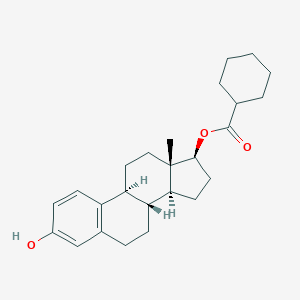
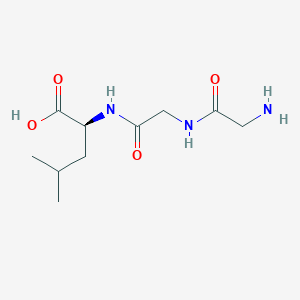
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
